![molecular formula C13H9BrFNO B2665488 4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol CAS No. 1351481-69-0](/img/structure/B2665488.png)
4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol
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Overview
Description
“4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol” is a synthetic organic compound. It is a colorless solid and has a molecular weight of 294.12 .
Synthesis Analysis
The synthesis of this compound involves quantum mechanical calculations . The yield of the synthesis process is 73.91%, producing 0.0442g of the compound .Molecular Structure Analysis
The molecular formula of the compound is C13H9BrFNO . The structure of the compound has been confirmed by IR and H-NMR spectral characterization .Chemical Reactions Analysis
The mechanism of excitation and emission of the compound is well understood with the help of quantum mechanical calculations . The compound has been synthesized as a zinc complex .Physical And Chemical Properties Analysis
The compound is a colorless solid with a molecular weight of 294.12 . It has a melting point of over 350°C .Scientific Research Applications
Electrochemical Sensing for Iodide Anions
- Results : The sensor exhibited high sensitivity for I− detection, forming a 1:1 complex stoichiometry with an association constant of 8.5 × 10^3 M−1. The electrochemical sensor showed a linear response in the range of 1 × 10^–7 to 1 × 10^–4 M, with a low detection limit of 4 × 10^–8 M. This sensor is suitable for water quality monitoring .
Biochemical and Physiological Studies
- Applications : Researchers have investigated its biochemical and physiological effects. It serves as a valuable compound for laboratory experiments.
Pharmacology and Toxicology
- Unique Fingerprint : Studies involving 4-bromo-2-[(2-fluorophenyl)iminomethyl]phenol contribute to our understanding of hydrogen bonding and its pharmacological and toxicological properties .
Crystallography and Polymorphism
- New Polymorph : A new polymorph of this compound was discovered, along with a low-temperature structure determination of the previously published polymorph. Both forms exhibit an intramolecular O-H…N hydrogen bond, forming an S(6) ring .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-bromo-2-[(2-fluorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)15/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFARSEXTBJQNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)Br)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol |
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